molecular formula C18H28N2O4S B2422301 N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1351652-17-9

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2422301
CAS No.: 1351652-17-9
M. Wt: 368.49
InChI Key: JGMOOFGQNHAKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their effects on various biological pathways.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-18(22,11-8-15-6-4-3-5-7-15)14-19-17(21)16-9-12-20(13-10-16)25(2,23)24/h3-7,16,22H,8-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMOOFGQNHAKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2CCN(CC2)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carboxamide group: This step often involves the reaction of the piperidine derivative with a carboxylic acid or its derivatives under conditions such as the use of coupling reagents.

    Addition of the hydroxy and phenyl groups: These groups can be introduced through substitution reactions, often using reagents like phenylboronic acid and appropriate catalysts.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Representation

The chemical structure can be represented as follows:

Structure N(2hydroxy2methyl4phenylbutyl)1(methylsulfonyl)piperidine4carboxamide\text{Structure }N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Analgesic Properties

Research indicates that derivatives of piperidine, including this compound, exhibit significant analgesic effects. Studies have shown that modifications in the piperidine structure can enhance pain relief in animal models, suggesting potential applications in treating chronic pain conditions.

Case Study : In a study evaluating the analgesic efficacy of similar compounds, it was found that certain structural modifications led to improved pain management outcomes in rodent models .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems, particularly dopamine and serotonin pathways, positions it as a candidate for neuropharmacological applications. Its ability to inhibit monoamine oxidase B (MAO-B) suggests potential use in treating neurodegenerative diseases such as Parkinson's disease.

Research Findings : A study highlighted the neuroprotective effects of related compounds on dopaminergic neurons, indicating that this compound may offer similar benefits .

Anticancer Activity

Emerging evidence suggests that compounds with similar structural characteristics may possess anticancer properties. The incorporation of sulfonamide groups has been linked to enhanced cytotoxic activity against various cancer cell lines.

Case Study : A series of sulfonamide derivatives demonstrated significant cytotoxic effects against breast and colon cancer cells, prompting further investigation into the potential anticancer applications of this compound .

Receptor Modulation

The compound is hypothesized to act on multiple receptors, including:

  • Opioid Receptors : Contributing to analgesic effects.
  • Serotonin Receptors : Potentially enhancing mood and alleviating depression.

Enzyme Inhibition

Inhibition of metabolic enzymes such as CYP3A4 may alter the pharmacokinetics of co-administered drugs, enhancing their therapeutic efficacy .

Data Tables

Activity TypeDescriptionReference
AnalgesicSignificant pain relief in animal models
NeuroprotectiveProtects dopaminergic neurons
AnticancerCytotoxic effects against cancer cells

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    Ion channels: Modulation of ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound with potential therapeutic applications, has garnered interest due to its biological activity. This article delves into the biological properties of this compound, exploring its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique piperidine structure, which is modified with various functional groups. The structural formula can be represented as follows:

C17H24N2O5S\text{C}_{17}\text{H}_{24}\text{N}_{2}\text{O}_{5}\text{S}

This configuration is crucial for its interaction with biological targets.

Research indicates that this compound acts primarily as an antagonist at the NMDA receptor subtype NR1A/2B. This receptor plays a pivotal role in synaptic plasticity and memory function. The compound's binding affinity has been shown to be significantly higher for the NR1A/2B subtype compared to other NMDA receptor subtypes, indicating its selectivity and potential for reducing side effects associated with broader NMDA antagonism .

Efficacy Studies

In vitro studies have demonstrated that this compound exhibits potent NMDA receptor antagonism, with an IC50 value in the low micromolar range. For instance, modifications to the piperidine ring have resulted in increased potency, with some derivatives showing IC50 values as low as 0.022 µM .

Table 1: Potency of this compound Derivatives

Compound DerivativeIC50 (µM)NMDA Receptor Subtype
Parent Compound0.063NR1A/2B
Hydroxy-substituted Variant0.022NR1A/2B
Benzyl Group Modification0.059NR1A/2B

Case Studies

Several studies have evaluated the therapeutic potential of this compound in preclinical models:

  • Anticonvulsant Activity : The compound demonstrated significant anticonvulsant properties in a mouse maximal electroshock (MES) assay, suggesting its potential use in treating epilepsy .
  • Neuroprotection : In models of neurodegeneration, the compound has shown promise in protecting neuronal cells from excitotoxic damage mediated by overactive NMDA receptors .
  • Behavioral Studies : In behavioral assays assessing anxiety and depression-like symptoms, administration of the compound resulted in reduced anxiety levels in rodent models, indicating potential antidepressant effects .

Q & A

Q. What are the standard synthetic routes for N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Amide bond formation : Coupling the piperidine-4-carboxamide moiety with the hydroxy-methyl-phenylbutyl group using carbodiimide-based reagents (e.g., EDCI/HOBt) under inert conditions .
  • Sulfonylation : Introducing the methylsulfonyl group via nucleophilic substitution with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Key Considerations :

  • Reaction temperatures (0–25°C) to minimize side reactions.
  • Use of anhydrous solvents (e.g., DCM, THF) to prevent hydrolysis of intermediates .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm connectivity, with diagnostic signals:
    • Piperidine protons at δ 2.5–3.5 ppm (multiplet).
    • Methylsulfonyl group at δ 3.1 ppm (singlet) .
  • X-ray crystallography : Resolves stereochemistry of the hydroxy-methyl-phenylbutyl side chain (e.g., Cahn-Ingold-Prelog priorities) and confirms non-covalent interactions (e.g., hydrogen bonding) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C20_{20}H30_{30}N2_{2}O5_{5}S) with <2 ppm error .

Advanced Research Questions

Q. How can reaction yields be optimized while maintaining stereochemical integrity?

Methodological Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield (75% → 92%) by enhancing reaction kinetics .
  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control enantiomeric excess (ee >98%) during amide bond formation .
  • In-line analytics : Monitor reactions via FT-IR or HPLC to detect intermediates and adjust conditions in real time .

Q. How can contradictions in biological activity data be resolved?

Case Example : Discrepancies in reported IC50_{50} values for kinase inhibition (e.g., CDK2 vs. 11β-HSD1).

  • Orthogonal assays : Validate activity using:
    • Biochemical assays (e.g., fluorescence polarization for CDK2).
    • Cellular assays (e.g., glucose uptake in HepG2 cells for 11β-HSD1) .
  • Structural dynamics : Perform molecular dynamics simulations to assess binding mode variability (e.g., RMSD <1.5 Å indicates stable interactions) .
  • Meta-analysis : Cross-reference PubChem BioActivity data (e.g., AID 1347253) to identify assay-specific artifacts .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis of the sulfonamide group .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to aqueous formulations to reduce oxidative degradation .
  • Stability testing : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .

Q. How is enantiomeric purity validated?

  • Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/isopropanol (90:10) to separate enantiomers (retention times: 8.2 min vs. 10.5 min) .
  • Circular dichroism (CD) : Compare experimental CD spectra with computed spectra (TD-DFT) to confirm absolute configuration .

Data Contradiction Analysis Example

Conflict : Reported solubility in DMSO varies (25 mg/mL vs. 10 mg/mL).
Resolution :

  • Dynamic light scattering (DLS) : Detect aggregates (>500 nm particles) in "soluble" samples, indicating colloidal dispersion rather than true solubility .
  • Nephelometry : Quantify undissolved particles via turbidity measurements at 600 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.